molecular formula C19H12F3N3O3S B013010 Zopolrestat CAS No. 110703-94-1

Zopolrestat

Cat. No. B013010
M. Wt: 419.4 g/mol
InChI Key: BCSVCWVQNOXFGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Zopolrestat involves several steps, including the condensation of appropriate starting materials to form the benzothiazole ring system. Detailed synthetic routes can be found in relevant literature .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of Zopolrestat is approximately .

Scientific Research Applications

  • As a Glyoxalase I Inhibitor : Zopolrestat acts as a potent competitive inhibitor of human glyoxalase I, providing a basis for the development of novel GLOI inhibitors with promising pharmacokinetics profiles (Jing Zhai et al., 2013).

  • Impact on Allergic Hyporesponsiveness in Diabetic Rats : It has been found to restore allergic hyporesponsiveness in diabetic rats, impacting mast cell depletion and hypercortisolism (V. Carvalho et al., 2006).

  • Prevention of Diabetic Complications : Zopolrestat reduces proteinuria, albuminuria, and cataractogenesis in diabetic rats, showing therapeutic effects in the lens (A. Beyer-Mears et al., 1996).

  • Inhibition of Aldose Reductase Activity : Compounds derived from zopolrestat exhibit potent aldose reductase inhibition activity and are effective in reducing sorbitol accumulation in diabetic complications models (B. Mylari et al., 1992).

  • Aldose Reductase Inhibitor for Clinical Research : As an aldose reductase inhibitor, zopolrestat, also known as CP-73,850, is used in clinical research (B. Mylari & W. Zembrowski, 1991).

  • Structure and Action Mechanism : Understanding the structure of human aldose reductase complexed with zopolrestat is crucial for grasping the mode of action of inhibitors and designing better therapeutics (D. Wilson et al., 1993).

  • Pharmacokinetics in Humans : The pharmacokinetics of zopolrestat in humans, including its suitability for once-daily dosing in treating diabetic complications, has been studied (Philip B. Inskeep et al., 1994).

  • Effects on Human Erythrocytes : Exposure to zopolrestat can induce cell shrinkage and membrane scrambling in human erythrocytes, partly due to Ca2+ entry and ceramide (Ghada Bouguerra et al., 2015).

  • Reduction of Ischemic Myocardial Injury : Aldose reductase inhibition with zopolrestat can reduce ischemic myocardial injury significantly, both in vitro and in vivo (W. R. Tracey et al., 2000).

  • Attenuation of Ischemia-Induced Increases in Sodium and Calcium : Zopolrestat helps to blunt the rise in intracellular sodium and calcium during ischemia and reperfusion, reducing ischemic injury in hearts (R. Ramasamy et al., 1999).

properties

IUPAC Name

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSVCWVQNOXFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149365
Record name Zopolrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zopolrestat

CAS RN

110703-94-1
Record name Zopolrestat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110703941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zopolrestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zopolrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid
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Record name ZOPOLRESTAT
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,550
Citations
G Bouguerra, R Bissinger, S Abbès… - Cellular Physiology and …, 2015 - karger.com
… Background/Aims: The aldose reductase inhibitor zopolrestat … The present study explored, whether and how zopolrestat … hours exposure of human erythrocytes to zopolrestat (≥ 150 µg/…
Number of citations: 41 karger.com
R Ramasamy, H Liu, PJ Oates… - Cardiovascular …, 1999 - academic.oup.com
… Objective: We have previously demonstrated that zopolrestat, an … of zopolrestat, we measured changes in intracellular sodium, calcium, and Na + ,K + -ATPase activity in zopolrestat …
Number of citations: 57 0-academic-oup-com.brum.beds.ac.uk
PB Inskeep, RA Ronfeld, MJ Peterson… - The Journal of Clinical …, 1994 - Wiley Online Library
… of zopolrestat increased linearly with increasing dose. The amount of zopolrestat excreted … absorption of zopolrestat. In in vitro studies, extensive, concentration‐dependent binding of …
DK Wilson, I Tarle, JM Petrash… - Proceedings of the …, 1993 - National Acad Sciences
… We report the refined 1.8 A x-ray structure of the human holoenzyme complexed with zopolrestat, one of the most potent noncompetitive inhibitors. The zopolrestat fits snugly in the …
Number of citations: 253 www.pnas.org
BL Mylari, TA Beyer, PJ Scott, CE Aldinger… - Journal of medicinal …, 1992 - ACS Publications
A broad structure-activity program was undertaken in search of effectivesurrogates for thekey benzothiazole side chain of the potent aldose reductase inhibitor, zopolrestat (1). A …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk
BL Mylari, ER Larson, TA Beyer… - Journal of medicinal …, 1991 - ACS Publications
… acid (216, CP-73,850, zopolrestat). Zopolrestat was found to be … , including an efficient synthesis of zopolrestat, is described. … to the discovery of our clinical candidate, zopolrestat (216). …
Number of citations: 315 0-pubs-acs-org.brum.beds.ac.uk
A Beyer-Mears, K Mistry, FPJ Diecke, E Cruz - Pharmacology, 1996 - karger.com
… Zopolrestat protected against excretion of an array of urinary … At the end of 6 months, Zopolrestat-treated diabetic rats excreted … Zopolrestat treatment for 6 months produced therapeutic …
Number of citations: 40 karger.com
PB Inskeep, AE Reed, RA Ronfeld - Pharmaceutical research, 1991 - Springer
… zopolrestat during the 48-hr period following dosing by diabetic or normal rats. Protein binding of zopolrestat … zopolrestat at 50 mg/kg/day. There was no plasma or liver accumulation of …
VF Carvalho, EO Barreto, MF Serra… - European journal of …, 2006 - Elsevier
… zopolrestat restored antigen-induced protein extravazation and mast cell degranulation in the pleural cavity of diabetic sensitized rats. Zopolrestat … Our findings show that zopolrestat …
D Badawy, HM El-Bassossy, A Fahmy… - Canadian Journal of …, 2013 - cdnsciencepub.com
This study investigated the effect of aldose reductase (AR) inhibitors on hypertension in diabetes. Diabetes was induced with streptozotocin, while AR inhibitors zopolrestat and ferulic …
Number of citations: 33 cdnsciencepub.com

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